molecular formula C10H10BrClN2 B2940621 6-Bromonaphthalene-1,2-diamine hydrochloride CAS No. 1820613-06-6

6-Bromonaphthalene-1,2-diamine hydrochloride

Cat. No.: B2940621
CAS No.: 1820613-06-6
M. Wt: 273.56
InChI Key: IBSVBTMVUYTVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromonaphthalene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . It is a derivative of naphthalene, characterized by the presence of bromine and diamine groups on the naphthalene ring. This compound is typically found in a powdered form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine hydrochloride involves multiple steps. One common method includes the reaction of a naphthalene derivative with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the use of acetic anhydride and nitric acid as reagents, with acetic acid serving as the reaction solvent. The process includes purification steps to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromonaphthalene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 6-Bromonaphthalene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and diamine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Bromonaphthalene-1,2-diamine hydrochloride is unique due to the presence of both bromine and diamine groups, which confer specific chemical properties and reactivity. The hydrochloride group enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

6-bromonaphthalene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1-5H,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVBTMVUYTVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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